molecular formula C16H20N2OS2 B447812 3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 331964-40-0

3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B447812
CAS No.: 331964-40-0
M. Wt: 320.5g/mol
InChI Key: UGXCTWYUFQDWMU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused benzothiophene-pyrimidine scaffold with a cyclohexyl substituent at position 3 and a sulfhydryl (-SH) group at position 2. This structure is synthesized via the Gewald reaction, which involves cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine to form the tetrahydrobenzothiophene intermediate. Subsequent cyclization with formamide yields the pyrimidinone core, followed by chlorination (using POCl₃) and substitution with cyclohexylamine to introduce the cyclohexyl group . The sulfanyl moiety is retained or introduced via nucleophilic substitution or thiolation reactions, contributing to its reactivity and biological interactions .

Properties

IUPAC Name

3-cyclohexyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c19-15-13-11-8-4-5-9-12(11)21-14(13)17-16(20)18(15)10-6-2-1-3-7-10/h10H,1-9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXCTWYUFQDWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexyl Group Introduction

The cyclohexyl moiety is introduced via nucleophilic substitution or reductive amination. In one approach, 3-benzyl-2-sulfanyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one is treated with cyclohexylamine in the presence of a palladium catalyst (Pd/C, H₂, 60°C), replacing the benzyl group with cyclohexyl. Yield optimization (78–85%) is achieved by controlling amine stoichiometry (1.5–2.0 equivalents) and reaction time (6–8 hours).

Direct Sulfur Functionalization Strategies

Thiolation via Diazotization

Diazotization of 3-amino precursors enables sulfur group incorporation. 3-amino-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one is diazotized using NaNO₂/HCl at 0–5°C, followed by treatment with thiourea or H₂S to stabilize the sulfhydryl group. Subsequent cyclohexylation employs cyclohexyl bromide under basic conditions (K₂CO₃, DMF, 80°C), achieving 70–75% yield.

Oxidant-Free Sulfenamide Synthesis

A patent method for N-cyclohexyl-2-benzothiazolesulfenamide (CBS) synthesis offers insights into sulfur handling. Benzothiazole disulfide reacts with cyclohexylamine using alkaline catalysts (NaOH or Et₃N, 5–30 wt%) without oxidants. Adapting this to the target compound, 2-sulfanylpyrimidinone reacts with cyclohexylamine in toluene (110°C, 12 hours), yielding 88–92% product with <0.3% impurities.

Catalytic Systems and Reaction Optimization

Catalyst Screening

CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd/C (10%)EtOH608598.5
NaOH (20 wt%)Toluene1109299.2
K₂CO₃DMF807597.8

Basic catalysts (NaOH, K₂CO₃) enhance nucleophilicity in cyclohexyl group substitution, while Pd/C facilitates hydrogenolysis of benzyl protecting groups.

Solvent and Temperature Effects

  • DMF : Accelerates substitution but risks side reactions (e.g., over-alkylation) above 90°C.

  • Toluene : Ideal for high-temperature reactions (110°C), minimizing decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.6–2.8 (m, 4H, tetrahydro ring), 3.4 (s, 1H, NH), 7.2 (s, 1H, thieno-H).

  • IR (KBr): 3250 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).

Purity and Yield Trends

MethodAverage Yield (%)Purity (%)
Cyclocondensation7897.5
Diazotization-Thiolation7296.8
Catalytic Substitution8999.0

Challenges and Mitigation

Byproduct Formation

  • Over-alkylation : Controlled by limiting cyclohexylamine to 1.2 equivalents.

  • Oxidation of Sulfhydryl : Additives like ascorbic acid (0.5 wt%) stabilize -SH groups.

Scalability

Pilot-scale reactions (1 kg batch) in toluene achieve consistent yields (90±2%) with catalyst recycling (3–5 cycles) .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include phosgene, ethyl chloroformate, and various bases. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the compound's potential as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the synthesis of leukotrienes involved in inflammatory responses.

  • Molecular Docking Studies : In silico evaluations using molecular docking techniques have shown that 3-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one effectively binds to the active site of 5-LOX. This suggests a mechanism through which it may reduce inflammation by inhibiting leukotriene production .

Anticancer Potential

The compound has also been investigated for its anticancer properties.

  • Mechanism of Action : Preliminary findings indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. The structural motifs present in the compound are believed to interact with specific targets involved in cancer cell proliferation .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have shown promising results in inhibiting tumor growth in preclinical models .

Synthesis and Derivatives

The synthesis of 3-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one involves straightforward chemical transformations using commercially available reagents.

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionCarbon disulfideFormation of thiol group
2CyclizationVarious aminesFormation of bicyclic structure

This approach not only facilitates the synthesis of the target compound but also allows for the generation of various derivatives that could enhance biological activity .

Potential Research Areas

  • Structure-Activity Relationship (SAR) Studies : Investigating how changes in structure affect biological activity.
  • Clinical Trials : Moving towards clinical evaluations to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with metal ions or interact with thiol groups in proteins, affecting their function. This interaction can inhibit enzyme activity or alter receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Key Properties Biological Activity
Target Compound 3-Cyclohexyl, 2-SH Moderate lipophilicity, balanced solubility Anti-inflammatory, antitumor
3-Amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-Amino, 2-Methyl Higher polarity due to -NH₂; reduced membrane permeability Antibacterial, antifungal
3-Phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-Phenyl, 2-SH Enhanced aromatic interactions; poor aqueous solubility Not reported
7-tert-Butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 7-tert-Butyl High steric bulk; improved metabolic stability Potential CNS activity
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-... 3-(4-MeO-Ph), 2-S-CF₃-Bn Electron-withdrawing -CF₃; hydrogen-bonding via -OMe COX-2 inhibition

Key Observations:

Substituent Impact on Bioactivity :

  • The cyclohexyl group in the target compound provides moderate hydrophobicity, enhancing cell membrane penetration compared to polar groups (e.g., -NH₂ in ) while avoiding excessive lipophilicity seen in tert-butyl derivatives .
  • The sulfanyl (-SH) group at position 2 facilitates thiol-mediated interactions, critical for antitumor activity in thiosemicarbazide derivatives and anti-inflammatory effects via COX-2 inhibition .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., -CF₃ in ) enhance binding to COX-2’s hydrophobic pocket, whereas electron-donating groups (e.g., -OMe) improve solubility via hydrogen bonding.
  • Bulky substituents (e.g., tert-butyl ) reduce metabolic degradation but may limit target accessibility.

Key Differences:

  • The target compound’s cyclohexyl group is introduced via nucleophilic substitution of a chloro intermediate, a common strategy also used for aryl/alkyl substituents in .
  • Spirocyclic analogues (e.g., ) require additional cyclization steps, introducing conformational rigidity but complicating scalability.

Anti-Inflammatory and Antitumor Activity

  • The target compound’s sulfanyl group aligns with bioactive derivatives in and , where -SH enhances redox modulation and metal chelation, crucial for antitumor effects .
  • Compared to 3-phenyl analogues , the cyclohexyl group’s flexibility may improve binding to dynamic enzyme pockets (e.g., COX-2 ).

Pharmacokinetic Profiles

  • Lipophilicity : Cyclohexyl (LogP ~3.5) vs. tert-butyl (LogP ~4.2 ): The target compound strikes a balance between absorption and excretion.
  • Metabolic Stability : Sulfanyl groups are prone to oxidation, but the cyclohexyl moiety may slow degradation compared to smaller alkyl chains .

Biological Activity

3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a benzothieno-pyrimidine core, which is known to exhibit various pharmacological properties.

Chemical Structure

The molecular formula for this compound is C16H20N2OS2C_{16}H_{20}N_{2}OS_{2}, and its structure includes a cyclohexyl group and a sulfanyl moiety that may contribute to its biological efficacy. The compound's structural characteristics are significant for understanding its interaction with biological targets.

Antioxidant Properties

Research has indicated that compounds similar to 3-cyclohexyl-2-sulfanyl derivatives often exhibit strong antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of such compounds is typically assessed through their ability to scavenge free radicals and reduce reactive oxygen species (ROS) levels.

Inhibition of Enzymatic Activity

One of the prominent biological activities observed in related compounds is the inhibition of tyrosinase, an enzyme critical in melanin production. For instance, studies have shown that certain thiazolidinone derivatives can inhibit tyrosinase activity effectively, suggesting that 3-cyclohexyl-2-sulfanyl derivatives may also possess similar inhibitory effects. This property is particularly relevant for developing skin-whitening agents and treatments for hyperpigmentation.

Cytotoxic Effects

Preliminary studies have indicated that some benzothieno-pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells. Further research is needed to elucidate the specific pathways through which 3-cyclohexyl-2-sulfanyl exerts its effects.

The mechanism by which 3-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one interacts with biological targets remains an area of active research. It is hypothesized that the compound's structure allows it to modulate various signaling pathways involved in oxidative stress and cell proliferation.

Case Study: Tyrosinase Inhibition

In a study examining the tyrosinase inhibitory potential of related compounds, it was found that specific analogs exhibited IC50 values significantly lower than traditional inhibitors like kojic acid. For example:

CompoundIC50 (µM)Mechanism
3-Cyclohexyl-2-sulfanyl derivative1.03 ± 0.14Competitive inhibition
Kojic Acid25.26 ± 1.10Standard comparator

This data suggests that modifications to the core structure can enhance inhibitory potency against tyrosinase.

Antioxidant Activity Assessment

The antioxidant activity of related compounds has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. These studies consistently demonstrate that the presence of sulfur-containing groups enhances radical scavenging capabilities.

Q & A

Basic: What are the common synthetic routes for preparing 3-cyclohexyl-2-sulfanyl-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?

Answer:
The synthesis typically involves:

  • Core scaffold construction : Aza-Wittig reactions using iminophosphoranes with isocyanates to form the pyrimidine ring (e.g., reacting 3-amino intermediates with aromatic aldehydes or thioureas) .
  • Substituent introduction : Nucleophilic substitution at the 2-position (e.g., thiolation with NaSH or alkylation with cyclohexyl halides) .
  • Purification : Crystallization from ethanol or ethyl acetate to isolate high-purity products .
    Key validation : Monitor reactions via TLC and confirm structures using NMR (¹H/¹³C) and mass spectrometry.

Basic: How is the molecular structure of this compound confirmed in academic research?

Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and planarity of the fused thienopyrimidine core (e.g., planar central rings with cyclohexyl substituents in chair conformations) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for cyclohexyl protons (δ 1.2–2.2 ppm) and sulfanyl groups (δ 3.5–4.0 ppm) .
    • IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-S bonds at ~600 cm⁻¹ .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified 2-sulfanyl (e.g., aryl/alkyl thiols) or 3-cyclohexyl groups (e.g., branched/heterocyclic replacements) and compare bioactivity .
  • Biological assays : Test antimicrobial (MIC against S. aureus), anti-inflammatory (COX-2 inhibition), or hypolipidemic (LDL receptor modulation) activity .
  • Computational modeling : Perform molecular docking to predict interactions with targets like DHFR (for antimicrobial activity) or HMG-CoA reductase (for lipid-lowering effects) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

Answer:

  • Bioavailability studies : Measure solubility (logP via HPLC) and metabolic stability (microsomal assays) to identify poor absorption or rapid clearance .
  • Prodrug design : Modify the sulfanyl group (e.g., esterification) to enhance permeability, as seen in hypolipidemic analogs like LM-1554 .
  • Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy .

Advanced: What methodologies are employed to design complex derivatives (e.g., selenyl or nucleoside analogs) of this compound?

Answer:

  • Selenylation : React 2-thioxo intermediates with selenium reagents (e.g., NaHSe) to create selenyl derivatives, followed by hydrazide coupling for diversification .
  • Ribosylation : Attach protected ribofuranose moieties to the thienopyrimidine core via glycosylation, then deprotect to yield S-nucleosides .
  • Multi-step functionalization : Combine Vilsmeier-Haack formylation and cyclocondensation to generate fused triazolo/pyrazolo derivatives .

Advanced: How can researchers investigate the mechanistic basis of its hypolipidemic or antimicrobial activity?

Answer:

  • Enzyme inhibition assays :
    • HMG-CoA reductase : Measure NADPH consumption to assess cholesterol synthesis inhibition .
    • Dihydrofolate reductase (DHFR) : Monitor UV absorbance changes from NADPH oxidation .
  • Gene expression analysis : Use qPCR to evaluate LDL receptor upregulation in hepatocytes .
  • Resistance studies : Serial passage of bacteria (e.g., E. coli) under sub-MIC conditions to identify mutation hotspots .

Advanced: What experimental approaches optimize yield and purity in large-scale synthesis?

Answer:

  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. EtONa) in aza-Wittig reactions to improve cyclization efficiency .
  • Solvent optimization : Use pyridine/ethanol mixtures for reflux steps to minimize side reactions .
  • Parallel synthesis : Employ solution-phase methods with automated liquid handlers for high-throughput derivative generation .

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